4-methoxy-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide
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Overview
Description
4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a benzenesulfonamide group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-oxo-3-(1-pyrrolidinyl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-hydroxy-N-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-[3-hydroxy-3-(1-pyrrolidinyl)propyl]-1-benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide
- Benzoic acid, 4-methoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]amino]sulfonyl
Uniqueness
4-METHOXY-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyrrolidinyl moiety, and benzenesulfonamide structure make it a versatile compound for various applications.
Properties
Molecular Formula |
C14H20N2O4S |
---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
4-methoxy-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O4S/c1-20-12-4-6-13(7-5-12)21(18,19)15-9-8-14(17)16-10-2-3-11-16/h4-7,15H,2-3,8-11H2,1H3 |
InChI Key |
LCKLDPPJKJWMDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCC2 |
Origin of Product |
United States |
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